molecular formula C31H45F17NaO10P B12769023 D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) CAS No. 172916-27-7

D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate)

Cat. No.: B12769023
CAS No.: 172916-27-7
M. Wt: 954.6 g/mol
InChI Key: DPEDSLFQGYRZSA-DGBVNISCSA-N
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Description

D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) is a complex compound that combines the properties of D-galactose, a simple sugar, with a perfluorinated alkyl phosphate group. This unique structure endows the compound with distinctive chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) typically involves a multi-step process. The initial step often includes the preparation of the perfluorinated alkyl phosphate intermediate. This is followed by the conjugation of this intermediate with D-galactose under specific reaction conditions to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process generally includes the use of specialized equipment to handle the perfluorinated intermediates and ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with modified functional groups.

Scientific Research Applications

D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: It is employed in studies involving carbohydrate-protein interactions and as a probe for investigating cellular processes.

    Medicine: The compound’s unique properties make it useful in drug delivery systems, where it can enhance the targeting and efficacy of therapeutic agents.

    Industry: It is utilized in the production of specialized materials and coatings, benefiting from its chemical stability and unique physical properties.

Mechanism of Action

The mechanism of action of D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) involves its interaction with specific molecular targets and pathways. The perfluorinated alkyl phosphate group can interact with cellular membranes, enhancing the compound’s ability to penetrate cells and deliver therapeutic agents. The D-galactose moiety can bind to galactose receptors on cell surfaces, facilitating targeted delivery and uptake.

Comparison with Similar Compounds

Similar Compounds

    D-Galactose-6-O-sulphate sodium salt: This compound shares the D-galactose moiety but differs in its sulfate group, which imparts different chemical properties.

    D-Galactose-6-phosphate: Another similar compound, differing in its phosphate group, which affects its reactivity and applications.

Uniqueness

D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) is unique due to its combination of a perfluorinated alkyl phosphate group with D-galactose. This unique structure provides enhanced chemical stability, specific interactions with cellular targets, and versatile applications in various fields.

Properties

CAS No.

172916-27-7

Molecular Formula

C31H45F17NaO10P

Molecular Weight

954.6 g/mol

IUPAC Name

sodium;(2R,3R,4S,5R)-6-[5-(13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptadecafluoroicosan-10-yloxy)pentoxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxy-1-oxohexan-2-olate

InChI

InChI=1S/C31H45F17O10P.Na/c1-2-3-4-5-6-7-9-12-19(56-15-10-8-11-16-57-59(54,55)58-18-21(51)23(53)22(52)20(50)17-49)13-14-24(32,33)25(34,35)26(36,37)27(38,39)28(40,41)29(42,43)30(44,45)31(46,47)48;/h17,19-23,51-53H,2-16,18H2,1H3,(H,54,55);/q-1;+1/t19?,20-,21+,22+,23-;/m0./s1

InChI Key

DPEDSLFQGYRZSA-DGBVNISCSA-N

Isomeric SMILES

CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCCCCOP(=O)(O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])O)O)O.[Na+]

Canonical SMILES

CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCCCCOP(=O)(O)OCC(C(C(C(C=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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